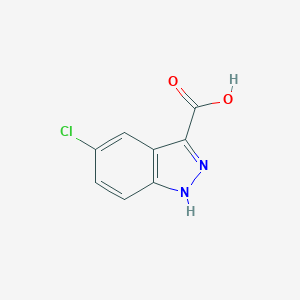

5-chloro-1H-indazole-3-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAJIAULUPQHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429020 | |

| Record name | 5-chloro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-95-8 | |

| Record name | 5-chloro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-chloro-1H-indazole-3-carboxylic acid: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-1H-indazole-3-carboxylic acid is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. As a derivative of indazole, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules.[1][2][3][4] The indazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a diverse range of biological targets. The presence of the chlorine atom at the 5-position and the carboxylic acid at the 3-position provides handles for further chemical modifications, making it a versatile intermediate in the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the basic properties, experimental protocols, and the pivotal role of this compound in drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. While experimental data for some properties are limited in publicly available literature, a combination of experimental and predicted data provides valuable insights.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O₂ | [2][5][6][7][8] |

| Molecular Weight | 196.59 g/mol | [2][5][6][7] |

| CAS Number | 1077-95-8 | [2][6][7][8] |

| Appearance | Pale yellow to brown powder/solid | [1] |

| Melting Point | 337 °C | [6] |

| pKa (Predicted) | 2.82 ± 0.30 | [6] |

| Boiling Point (Predicted) | 472.1 ± 25.0 °C at 760 mmHg | [5][6] |

| Density (Predicted) | 1.644 ± 0.06 g/cm³ | [5][6] |

| Flash Point (Predicted) | 239.3 ± 23.2 °C | [5] |

| Storage Temperature | 0-8 °C or 2-8°C | [1][6] |

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. Below are detailed protocols for some of the common methods.

Synthesis Method 1: From 1H-Indazole-3-carboxylic acid

This method involves the direct chlorination of the parent indazole-3-carboxylic acid.

Materials:

-

1H-Indazole-3-carboxylic acid

-

Anhydrous acetic acid

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

Diethyl ether

-

Three-necked flask, condenser, dropping funnel, ice bath, vacuum filtration apparatus

Procedure:

-

Dissolve 1H-indazole-3-carboxylic acid in anhydrous acetic acid in a three-necked flask with heating and stirring until the substrate is fully dissolved.[2]

-

Prepare a solution of phosphorus oxychloride in anhydrous acetic acid.[2]

-

Slowly add the phosphorus oxychloride solution dropwise to the reaction mixture.[2]

-

Heat the reaction mixture in an oil bath at 90 °C and reflux for 14 hours.[2]

-

After the reaction is complete, a white precipitate will form. Cool the mixture in an ice bath.[2]

-

Collect the precipitate by vacuum filtration.[2]

-

Wash the solid first with ethyl acetate and then with diethyl ether to obtain this compound.[2]

Synthesis Method 2: From 5-chloro-o-nitrobenzene acetic acid (Jacobson Indazole Synthesis)

This multi-step synthesis involves the formation of an ester or amide, followed by reduction, cyclization, and hydrolysis.

Materials:

-

5-chloro-o-nitrobenzene acetic acid

-

Methanol or appropriate amine

-

Acetic anhydride

-

Toluene

-

Palladium on carbon (Pd-C) catalyst

-

Hydrogen gas

-

tert-Butyl nitrite

-

Base (e.g., NaOH or KOH) for hydrolysis

Procedure:

-

Esterify or amidate 5-chloro-o-nitrobenzene acetic acid.[2]

-

The resulting acetamide derivative is then hydrogenated and reduced at normal temperature and pressure using Pd-C as a catalyst in a solvent system of acetic anhydride and toluene.[2]

-

The subsequent reaction with tert-butyl nitrite in acetic anhydride and toluene or acetic acid leads to ring closure, forming the ester or amide of 5-chloroindazole-3-carboxylic acid.[2]

-

Finally, the target product, 5-chloroindazole-3-carboxylic acid, is obtained by hydrolysis of the ester or amide with a base.[2]

Characterization of this compound

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For a carboxylic acid, characteristic peaks would be expected for the O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-O stretch (~1200-1300 cm⁻¹). The presence of the aromatic indazole ring would also give rise to specific peaks.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 5-chloro-1H-indazol-3-ol, the [M+H]⁺ ion was observed at m/z 169.[9] For this compound, the expected molecular ion peak would be around m/z 196 or 197 ([M+H]⁺).

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The indazole nucleus is a bioisostere of indole and is found in numerous compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and 5-HT3 receptor antagonist properties.[2][3][4]

The carboxylic acid moiety at the 3-position is particularly important as it allows for a wide range of chemical transformations, most notably the formation of amides and esters. This versatility enables the creation of large libraries of compounds for screening against various biological targets.

Below is a diagram illustrating the workflow of utilizing this compound in a drug discovery program.

Caption: Drug discovery workflow utilizing this compound.

As depicted in the workflow, this compound serves as the foundational scaffold. Through derivatization reactions, a diverse library of compounds is generated. These compounds then undergo high-throughput screening to identify "hits" with desired biological activity. Subsequent lead optimization of these hits can ultimately lead to the identification of a drug candidate.

Conclusion

This compound is a valuable and versatile building block in the synthesis of novel compounds with therapeutic potential. Its stable heterocyclic core, coupled with the reactive carboxylic acid functionality, provides a robust platform for the exploration of chemical space in drug discovery. While further experimental characterization of some of its basic properties is warranted, the available data and established synthetic protocols underscore its importance for researchers and scientists in the pharmaceutical and agrochemical industries. The continued investigation of derivatives of this compound is likely to yield new and effective therapeutic agents for a variety of diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 1077-95-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. usbio.net [usbio.net]

- 8. pschemicals.com [pschemicals.com]

- 9. 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 5-Chloro-1H-indazole-3-carboxylic Acid

CAS Number: 1077-95-8

This technical guide provides an in-depth overview of 5-chloro-1H-indazole-3-carboxylic acid, a key building block in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries. This document covers the compound's chemical and physical properties, detailed synthesis protocols, and its role as a precursor to biologically active molecules, including a discussion of the relevant signaling pathways.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 1077-95-8 | [1] |

| Molecular Formula | C₈H₅ClN₂O₂ | [1] |

| Molecular Weight | 196.59 g/mol | [1] |

| Appearance | Pale yellow to brown powder | |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Boiling Point | 472.1 °C at 760 mmHg | [2][3] |

| Flash Point | 239.3 ± 23.2 °C | [2] |

| Refractive Index | 1.744 | [2] |

| Vapor Pressure | 0 mmHg at 25°C | [2] |

| SMILES | OC(=O)C1=NNC2=C1C=C(Cl)C=C2 | [1] |

| InChIKey | WHAJIAULUPQHHZ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

There are several established synthetic routes to obtain this compound. One common and effective method is through the hydrolysis of 5-chloro-3-cyanoindazole.[4] A detailed experimental protocol for a related synthesis of 1H-indazole-3-carboxylic acid derivatives, which can be adapted, is provided below.

Experimental Protocol: Synthesis of 1H-Indazole-3-carboxamide Derivatives

This protocol outlines the synthesis of amide derivatives from 1H-indazole-3-carboxylic acid, which is a common subsequent step for this compound in drug discovery.[5][6]

Materials:

-

1H-Indazole-3-carboxylic acid (or this compound)

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBT)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Triethylamine (TEA)

-

Substituted amine (R-NH₂)

-

Methanol

-

Chloroform

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice water

Procedure:

-

To a solution of 1H-indazole-3-carboxylic acid (0.1 g, 0.61 mmol) in DMF, add HOBT (0.1 g, 0.74 mmol), EDC·HCl (0.141 g, 0.74 mmol), and TEA (0.187 g, 1.85 mmol).[5][6]

-

Stir the reaction mixture at room temperature for 15 minutes.[5][6]

-

Add the desired substituted amine (0.61 mmol) to the reaction mixture and continue stirring at room temperature for 4-6 hours.[5][6]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5][6]

-

Upon completion, pour the reaction mixture into ice water (20 mL).[5][6]

-

Extract the product with a 10% solution of methanol in chloroform (2 x 30 mL).[5][6]

-

Combine the organic layers and wash with 10% NaHCO₃ solution and then with brine.[6]

-

Purify the crude product by column chromatography using a step gradient of 0-5% methanol in chloroform to obtain the desired 1H-indazole-3-carboxamide derivative.[5][6]

Caption: Experimental workflow for the synthesis of 1H-indazole-3-carboxamide derivatives.

Biological Significance and Signaling Pathways

This compound is a crucial intermediate in the synthesis of various biologically active compounds.[7] Indazole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[6]

A significant application of this compound is in the synthesis of 5-HT₃ receptor antagonists.[4] Granisetron, a potent antiemetic, is a well-known drug synthesized from an indazole carboxylic acid derivative.[5] 5-HT₃ receptor antagonists are primarily used to manage nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[8]

Signaling Pathway of 5-HT₃ Receptor Antagonists

The antiemetic effect of 5-HT₃ receptor antagonists is mediated through the blockade of serotonin (5-hydroxytryptamine, 5-HT) signaling. The mechanism involves both peripheral and central pathways.[9]

-

Peripheral Action: Chemotherapeutic agents can damage enterochromaffin cells in the gastrointestinal tract, leading to a massive release of serotonin. This serotonin then binds to 5-HT₃ receptors on vagal afferent nerves, transmitting signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, which in turn stimulates the vomiting center.[8] 5-HT₃ receptor antagonists block these peripheral receptors, preventing the initiation of the vomiting reflex.[9][10]

-

Central Action: 5-HT₃ receptors are also present in the CTZ and other areas of the brain involved in emesis.[8] By blocking these central receptors, these antagonists further inhibit the signaling cascade that leads to nausea and vomiting.[9][10]

The 5-HT₃ receptor is a ligand-gated ion channel.[11] When serotonin binds to this receptor, it opens a channel that allows for the rapid influx of cations (primarily Na⁺ and K⁺), leading to depolarization of the neuron and the propagation of an electrical signal. 5-HT₃ receptor antagonists competitively bind to the receptor without activating it, thereby preventing serotonin from binding and initiating the signaling cascade.[12]

Caption: Signaling pathway of 5-HT₃ receptor antagonists in preventing emesis.

References

- 1. This compound | CAS 1077-95-8 [matrix-fine-chemicals.com]

- 2. echemi.com [echemi.com]

- 3. This compound, CAS No. 1077-95-8 - iChemical [ichemical.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. elsevier.com [elsevier.com]

- 11. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are 5-HT receptor antagonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to 5-chloro-1H-indazole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-chloro-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules. The document details its chemical properties, experimental protocols for its synthesis and derivatization, and its applications in pharmaceutical and agrochemical research.

Core Chemical and Physical Properties

This compound is an aromatic heterocyclic compound that serves as a versatile building block in medicinal and agricultural chemistry.[1][2] Its indazole core is a bioisostere of indole, which is a common motif in biologically active compounds.[3]

Data Presentation: Quantitative Summary

| Property | Value | Source(s) |

| Molecular Weight | 196.59 g/mol | [1][3][4][5] |

| Molecular Formula | C₈H₅ClN₂O₂ | [1][3][4][5] |

| CAS Number | 1077-95-8 | [1][3][4] |

| Exact Mass | 196.003952 | [6] |

| Density (Predicted) | 1.6±0.1 g/cm³ | [6] |

| Boiling Point (Predicted) | 472.1°C at 760 mmHg | [6] |

| Flash Point (Predicted) | 239.3±23.2 °C | [6] |

| pKa (Predicted) | 2.94±0.25 | |

| InChI Key | WHAJIAULUPQHHZ-UHFFFAOYSA-N | [1] |

| SMILES | OC(=O)C1=NNC2=C1C=C(Cl)C=C2 | [1] |

Applications in Research and Development

Indazole and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, antioxidant, and anti-HIV properties.[3] this compound is a crucial intermediate for introducing the indazole moiety into drug molecules.[3]

-

Pharmaceutical Development: This compound is a key starting material in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents.[2] Notably, it is a precursor to compounds like Granisetron, a highly selective 5-HT₃ receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.[3][7]

-

Agrochemical Chemistry: It is utilized in the formulation of effective herbicides and pesticides, contributing to the development of innovative crop protection products.[2]

-

Biochemical Research: Researchers use this compound to investigate its effects on biological systems, which aids in understanding cellular processes and disease mechanisms.[2]

Experimental Protocols

Several synthetic routes have been established for this compound and its derivatives. Below are detailed methodologies for key transformations.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via chlorination of 1H-indazole-3-carboxylic acid.

-

Materials: 1H-indazole-3-carboxylic acid, anhydrous acetic acid, phosphorus oxychloride, ethyl acetate, diethyl ether.

-

Procedure:

-

Dissolve 1H-indazole-3-carboxylic acid in anhydrous acetic acid within a three-necked flask.

-

Heat and stir the mixture until the substrate is fully dissolved and the solution is clear.

-

Separately, dissolve phosphorus oxychloride in anhydrous acetic acid.

-

Slowly add the phosphorus oxychloride solution dropwise to the reaction flask.

-

Heat the reaction mixture in an oil bath at 90°C and maintain a condensation reflux for 14 hours.[3]

-

Upon completion, a white precipitate will form. Cool the mixture in an ice bath.

-

Filter the precipitate under vacuum.

-

Wash the collected solid first with ethyl acetate and then with diethyl ether to yield this compound.[3]

-

Protocol 2: General Procedure for Amide Derivatives

This protocol outlines the synthesis of 1H-indazole-3-carboxamide derivatives, which is relevant for creating libraries of bioactive compounds.[7][8]

-

Materials: 1H-indazole-3-carboxylic acid (or its 5-chloro derivative), N,N-Dimethylformamide (DMF), 1-Hydroxybenzotriazole (HOBT), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), Triethylamine (TEA), and a substituted amine (R-NH₂).

-

Procedure:

-

In a suitable reaction vessel, dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in DMF.

-

Add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15 minutes.[7][8]

-

Add the desired substituted amine (1 equivalent) to the mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).[7][8]

-

Once the reaction is complete, pour the mixture into ice water.

-

Extract the aqueous layer with a 10% methanol in chloroform solution.

-

Combine the organic layers, wash with a 10% NaHCO₃ solution followed by brine, and then dry over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product via column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.[7]

-

Visualized Workflows and Pathways

Diagram 1: Synthesis of 1H-Indazole-3-Carboxamides

Caption: General workflow for the synthesis of indazole-3-carboxamide derivatives.

Diagram 2: 5-HT₃ Receptor Antagonism Pathway

Caption: Mechanism of action for Granisetron as a 5-HT₃ receptor antagonist.

References

5-chloro-1H-indazole-3-carboxylic acid physical and chemical properties

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-chloro-1H-indazole-3-carboxylic acid, a key intermediate in the development of various therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₈H₅ClN₂O₂.[1][2][3][4] It is recognized for its role as a versatile building block in the synthesis of bioactive molecules.[5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O₂ | [1][2][3][4] |

| Molecular Weight | 196.59 g/mol | [1][2][3][4] |

| CAS Number | 1077-95-8 | [1][2][3][4] |

| Appearance | White to off-white solid | [1] |

| Boiling Point (Predicted) | 472.1 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [2] |

| Flash Point (Predicted) | 239.3 ± 23.2 °C | [2] |

| XLogP3 (Predicted) | 2 | [2] |

Spectroscopic Data

For 5-chloro-1H-indazole-3-carboxaldehyde:

-

¹H NMR (300 MHz, acetone-d₆): δ 13.28 (brs, 1H), 10.19 (s, H), 8.16 (dd, J = 2.0, 0.5 Hz, 1H), 7.75 (dd, J = 9.0, 0.5 Hz, 1H), 7.47 (dd, J = 9.0 Hz, J = 2.0 Hz, 1H).[6]

-

¹³C NMR (75 MHz, acetone-d₆): δ 187.5, 144.6, 141.0, 130.0, 128.8, 122.5, 121.1, 113.5 ppm.[6]

-

IR (neat): ν = 3243, 1659, 1447, 1333, 1100, 926, 798 and 685 cm⁻¹.[6]

-

HRMS (ESI-): m/z calculated for C₈H₄³⁵ClN₂O [M - H]⁻ 179.0012, found: 179.0012.[6]

The carboxylic acid derivative would exhibit a characteristic broad O-H stretch in the IR spectrum (around 2500-3300 cm⁻¹) and the carbonyl (C=O) stretch would likely shift to a lower wavenumber compared to the aldehyde. The ¹H NMR would show the absence of the aldehydic proton and the presence of a carboxylic acid proton, which is typically a broad singlet. The ¹³C NMR would show a signal for the carboxylic acid carbon in the range of 160-185 ppm.

Synthesis and Reactivity

Several synthetic routes for this compound have been reported, highlighting its accessibility for research and development.

Synthesis from 1H-Indazole-3-carboxylic acid

A common method involves the direct chlorination of 1H-indazole-3-carboxylic acid.

Experimental Protocol:

-

Dissolve 1H-indazole-3-carboxylic acid in anhydrous acetic acid in a three-necked flask equipped with a stirrer and a reflux condenser.

-

Heat the mixture with stirring until the substrate is completely dissolved.

-

Slowly add a solution of phosphorus oxychloride in anhydrous acetic acid dropwise to the reaction mixture.

-

Heat the reaction mixture in an oil bath at 90 °C and reflux for 14 hours.

-

Upon completion of the reaction, a white precipitate will form.

-

Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.

-

Wash the solid sequentially with ethyl acetate and then with diethyl ether to obtain this compound.[1]

Other Synthetic Approaches

Alternative synthetic pathways include:

-

Jacobson Indazole Synthesis: This method involves the reaction of o-acetamidophenylacetate or its amide with tert-butyl nitrite to form the corresponding ester or amide of 5-chloro-indazole-3-carboxylate, which is then hydrolyzed to the carboxylic acid.[1]

-

From 5-chloro-3-cyanoindazole: Hydrolysis of 5-chloro-3-cyanoindazole can also yield the desired carboxylic acid.[1]

-

From 5-chloro-N-acetylphenylhydrazine: This route involves a multi-step process including reaction with chloral hydrate and hydroxylamine hydrochloride, followed by a Beckmann rearrangement and ring closure.[1]

Biological Activity and Therapeutic Potential

Indazole and its derivatives are recognized as bioisosteres of indoles and exhibit a wide range of biological activities.[1] This makes this compound a valuable scaffold in medicinal chemistry.

Reported activities of indazole derivatives include:

-

Anti-inflammatory [1]

-

Anti-tumor [1]

-

Antioxidant [1]

-

Hypoglycemic [1]

-

Anti-HIV [1]

-

Anti-tuberculosis [1]

-

Anti-platelet [1]

-

5-HT₃ Receptor Antagonism: Notably, derivatives of indazole-3-carboxylic acid, such as granisetron, are potent and selective 5-HT₃ receptor antagonists used to manage nausea and vomiting induced by chemotherapy.[1]

Safety and Handling

Safety data sheets for this compound and related compounds indicate that they should be handled with care. The compound is harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7]

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceutical agents. Its accessible synthesis and the broad spectrum of biological activities associated with the indazole scaffold make it a compound of high interest for further research and drug discovery programs. This guide provides a foundational understanding of its key properties to aid researchers in their endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | CAS 1077-95-8 [matrix-fine-chemicals.com]

- 4. usbio.net [usbio.net]

- 5. chemimpex.com [chemimpex.com]

- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 7. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Biological Significance of 5-Chloro-1H-indazole-3-carboxylic Acid: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1H-indazole-3-carboxylic acid is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry. While direct biological activity data for the compound itself is limited in publicly available research, its true value lies in its role as a versatile scaffold and key intermediate for the synthesis of a diverse array of potent therapeutic agents. This technical guide explores the biological potential of the this compound core by examining the activities of its derivatives, which have demonstrated significant anti-inflammatory, anticancer, and antimicrobial properties. This document provides a comprehensive overview of the synthetic routes to its derivatives, quantitative biological data for these derivatives, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways implicated in their mechanisms of action.

Introduction

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. As a bioisostere of indole, indazole-containing compounds have been successfully developed into approved drugs for various indications.[1] this compound (CAS No: 1077-95-8, Molecular Formula: C₈H₅ClN₂O₂) serves as a crucial starting material for the synthesis of numerous biologically active molecules.[1][2] The presence of the chlorine atom at the 5-position and the carboxylic acid at the 3-position provides key anchor points for chemical modification, enabling the exploration of vast chemical space and the optimization of pharmacological properties. This guide will delve into the biological activities reported for derivatives of this compound, thereby highlighting the therapeutic potential of this core structure.

Biological Activities of this compound Derivatives

While direct quantitative biological data for this compound is not extensively reported, a substantial body of evidence underscores the significant biological activities of its derivatives. These activities span across several therapeutic areas, including inflammation, oncology, and infectious diseases.

Anti-Inflammatory Activity

Indazole derivatives are known to exhibit potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The following table summarizes the COX inhibitory activity of representative indazole derivatives, showcasing the potential of the indazole scaffold in developing anti-inflammatory agents.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Indazole Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Indazole | COX-2 | 23.42 | [3] |

| 5-Aminoindazole | COX-2 | 12.32 | [3] |

| 6-Nitroindazole | COX-2 | 19.22 | [3] |

| Celecoxib (Reference) | COX-2 | 5.10 |[3] |

Anticancer Activity

The this compound scaffold has been extensively utilized in the development of novel anticancer agents. Its derivatives have shown cytotoxicity against a range of cancer cell lines, often by targeting key signaling pathways involved in cell proliferation and survival.

Table 2: Cytotoxic Activity of Indazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Indazole-3-amine derivative (6o) | K562 (Chronic Myeloid Leukemia) | 5.15 | [4] |

| Indazole-3-amine derivative (6o) | A549 (Lung Cancer) | >50 | [4] |

| Indazole-3-amine derivative (6o) | PC-3 (Prostate Cancer) | >50 | [4] |

| Indazole-3-amine derivative (6o) | HepG2 (Liver Cancer) | >50 | [4] |

| 5-Fluorouracil (Reference) | K562 (Chronic Myeloid Leukemia) | 8.76 |[4] |

Antimicrobial Activity

Derivatives of indazole-3-carboxylic acid have also been investigated for their antimicrobial properties. The table below presents the antimicrobial activity of some indazole-3-carboxamide derivatives.

Table 3: Antimicrobial Activity of Indazole-3-Carboxamide Derivatives (Zone of Inhibition in mm)

| Compound | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Streptococcus pyogenes | Reference |

|---|---|---|---|---|---|

| 4a | 12 | 12 | 12 | 14 | [5] |

| 4b | 12 | 11 | 12 | 13 | [5] |

| 4c | 11 | 12 | 13 | 12 | [5] |

| Ciprofloxacin (Standard) | 28 | 25 | 29 | 26 |[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of compounds against the COX-2 enzyme.

Objective: To quantify the in vitro inhibition of COX-2 by test compounds.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Test compounds and reference inhibitor (e.g., celecoxib)

-

DMSO (for dissolving compounds)

-

Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E₂ (PGE₂)

-

96-well microplates

Procedure:

-

Prepare solutions of test compounds and a reference inhibitor at various concentrations in DMSO.

-

In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme solution.

-

Add the test compound or reference inhibitor solution to the respective wells. For the control wells, add an equivalent volume of DMSO.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., K562, A549)

-

Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Test compounds and a reference drug (e.g., 5-Fluorouracil)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and the reference drug. Include untreated cells as a negative control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to modulate several key signaling pathways implicated in inflammation and cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the potential points of intervention for indazole-based compounds.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Its inhibition is a key mechanism for the anti-inflammatory effects of many compounds.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

The Pivotal Role of 5-Chloro-1H-Indazole-3-Carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 24, 2025 – The heterocyclic scaffold of 5-chloro-1H-indazole-3-carboxylic acid has emerged as a cornerstone in the development of novel therapeutic agents. This versatile building block has proven instrumental in the synthesis of a diverse array of derivatives exhibiting significant potential in treating a range of diseases, most notably cancer and inflammatory conditions. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the synthesis, biological activities, and therapeutic applications of this important chemical entity and its derivatives.

The indazole ring system, a bioisostere of indole, has garnered considerable attention in medicinal chemistry due to its ability to form crucial hydrogen bonds within the active sites of various protein targets. The introduction of a chlorine atom at the 5-position and a carboxylic acid at the 3-position provides a unique scaffold for further chemical modifications, leading to the development of potent and selective inhibitors of key signaling pathways implicated in disease pathogenesis.

Quantitative Analysis of Biological Activity

Derivatives of this compound have demonstrated potent inhibitory activity against several key biological targets. The following tables summarize the quantitative data for some of the most promising derivatives.

Table 1: Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives against p21-activated kinase 1 (PAK1)

| Compound ID | PAK1 IC50 (nM) | Reference |

| 87b | 159 | [1] |

| 87c | 52 | [1] |

| 87d | 16 | [1] |

| 30l | 9.8 | [1][2][3] |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PAK1 by 50%. Lower values indicate higher potency.[1]

Table 2: Inhibitory Activity of Indazole-3-Carboxamide Derivatives as Calcium-Release Activated Calcium (CRAC) Channel Blockers

| Compound ID | Calcium Influx IC50 (µM) | TNFα Production IC50 (µM) | Reference |

| 12a | 1.51 | Not Reported | [4] |

| 12d | 0.67 | 0.28 | [4] |

These derivatives have shown the ability to block calcium influx and inhibit the production of the pro-inflammatory cytokine TNFα in activated mast cells.[4][5]

Key Signaling Pathways Targeted by Derivatives

The therapeutic potential of this compound derivatives stems from their ability to modulate critical signaling pathways involved in cell proliferation, survival, and inflammation.

PAK1 Signaling Pathway

P21-activated kinase 1 (PAK1) is a key regulator of cytoskeletal dynamics, cell motility, and survival.[1] Its aberrant activation is implicated in tumor progression, making it a prime target for anticancer drug development.[2] 1H-Indazole-3-carboxamide derivatives have emerged as potent and selective PAK1 inhibitors.[1][2]

References

- 1. benchchem.com [benchchem.com]

- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-chloro-1H-indazole-3-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-1H-indazole-3-carboxylic acid is a versatile heterocyclic building block pivotal in the synthesis of a diverse range of bioactive molecules. While the compound itself is primarily an intermediate, its derivatives, particularly 1H-indazole-3-carboxamides, have demonstrated significant therapeutic potential by modulating key biological targets implicated in oncology, neuroscience, and gastrointestinal disorders. This technical guide provides an in-depth overview of the primary therapeutic targets of these derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. The indazole scaffold, being a bioisostere of indole, has attracted considerable attention from medicinal chemists, leading to the development of compounds with a wide array of pharmacological activities, including anti-inflammatory and anti-tumor properties.[1][2]

Primary Therapeutic Targets and Quantitative Data

Derivatives of this compound have been successfully modified to target several critical proteins. The primary focus of current research includes p21-activated kinase 1 (PAK1), the 5-HT3 receptor, and the nicotinic α-7 receptor.

Table 1: Inhibitory Activity of 1H-Indazole-3-carboxamide Derivatives against PAK1

| Compound ID | Structure/Modification | PAK1 IC50 (nM) | Reference |

| 30l | Indazole-3-carboxamide with a specific hydrophobic ring substitution | 9.8 | [2] |

| 87d | Indazole-3-carboxamide with a 4-chloro-2-fluorophenyl group | 16 | [3] |

| 87c | Indazole-3-carboxamide with a 2,4-dichlorophenyl group | 52 | [3] |

| 87b | Indazole-3-carboxamide with a 2-chloro-4-fluorophenyl group | 159 | [3] |

Table 2: Binding Affinity and Potency of Indazole Derivatives for the 5-HT3 Receptor

| Compound | Receptor Type | Parameter | Value | Radioligand | Cell Line/Tissue | Reference |

| BRL 43694 (Granisetron) | 5-HT3 | pA2 | 8.1 ± 0.2 | - | Guinea-pig isolated ileum | [4] |

| Palonosetron | 5-HT3A | Ki (nM) | 0.3 | [3H]granisetron | HEK293 cells | [5] |

| Palonosetron | 5-HT3AB | Ki (nM) | 0.35 | [3H]granisetron | HEK293 cells | [5] |

Table 3: Activity of Indazole-3-carboxamide Derivatives at the Nicotinic α-7 Receptor

| Compound | Receptor Type | Parameter | Value | Assay Method | Cell Line | Reference |

| RG3487 | human α7 nAChR | Ki (nM) | 6 | Radioligand Binding | - | [6][7] |

| RG3487 | human α7 nAChR | EC50 (µM) | 0.8 | Whole-cell patch-clamp | Oocytes | [6][7] |

| RG3487 | human α7 nAChR | Agonist Activity | 63-69% of ACh | Whole-cell patch-clamp | Oocytes, QM7 cells | [6] |

Signaling Pathways and Experimental Workflows

p21-activated kinase 1 (PAK1) Signaling Pathway

PAK1 is a serine/threonine kinase that acts as a downstream effector of the Rho GTPases Rac1 and Cdc42.[1] Its aberrant activation is linked to cancer progression, making it a prime target for therapeutic intervention.[2][8] 1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of PAK1.[2][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Selective and functional 5-hydroxytryptamine3 receptor antagonism by BRL 43694 (granisetron) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

5-Chloro-1H-indazole-3-carboxylic Acid as a Bioisostere of Indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic replacement of chemical moieties with their bioisosteres is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological and pharmacokinetic properties of lead compounds. This technical guide provides a comprehensive analysis of 5-chloro-1H-indazole-3-carboxylic acid as a bioisostere for 5-chloro-1H-indole-3-carboxylic acid. We delve into a comparative analysis of their physicochemical properties, explore their roles in modulating key signaling pathways, and provide detailed experimental protocols for their synthesis and biological evaluation. This document serves as a critical resource for researchers engaged in the design and development of novel therapeutics, particularly in the realms of oncology and pharmacology.

Introduction: The Principle of Bioisosterism

Bioisosterism, the interchange of atoms or groups of atoms within a molecule that results in similar biological activity, is a powerful strategy in drug design.[1] The indazole scaffold has gained significant attention as a bioisostere of the ubiquitous indole ring system.[2][3] While both are bicyclic aromatic heterocycles, the replacement of the CH group at the 2-position of indole with a nitrogen atom in indazole introduces significant changes in the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability.[3] Specifically, the indazole ring possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, a feature absent in indole, potentially leading to enhanced target affinity.[3] This guide focuses on the 5-chloro-substituted 3-carboxylic acid derivatives of both scaffolds, key intermediates in the synthesis of a variety of bioactive compounds.[1][2][4]

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While direct experimental data for a side-by-side comparison of this compound and its indole counterpart is limited, we can collate predicted and experimental values for closely related structures to draw meaningful comparisons.

| Property | This compound | 5-Chloro-1H-indole-3-carboxylic acid | Data Type | Reference |

| Molecular Weight ( g/mol ) | 196.59 | 195.60 | Calculated | [5][6] |

| Predicted XLogP3 | 2.4 (for methyl ester) | 2.6 | Predicted | [6][7] |

| Density (g/cm³) | 1.6 ± 0.1 | Not Available | Predicted | [5] |

| Boiling Point (°C at 760 mmHg) | 472.1 | Not Available | Predicted | [5] |

| pKa (of parent 5-chloroindole N-H) | Not Directly Available | ~16.09 ± 0.30 | Predicted | [8][9] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, often starting from substituted anilines or isatins. A common and effective method involves the Sandmeyer isatin synthesis followed by rearrangement and hydrolysis.

Experimental Protocol: Synthesis from 5-Chloroisatin

This protocol is adapted from established methods for isatin and indazole synthesis.[10]

Step 1: Preparation of 5-Chloroisatin 3-Oxime

-

To a solution of 5-chloroisatin (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Reflux the mixture for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 5-chloroisatin 3-oxime.

Step 2: Beckmann Rearrangement and Hydrolysis to this compound

-

Add the 5-chloroisatin 3-oxime (1.0 eq) portion-wise to a pre-heated solution of polyphosphoric acid at 120°C.

-

Stir the mixture at this temperature for 30 minutes.

-

Cool the reaction mixture and carefully add it to a stirred solution of 10% sodium hydroxide.

-

Heat the resulting mixture to 90°C for 1 hour to ensure complete hydrolysis.

-

Cool the solution and acidify with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to afford pure this compound.

Biological Activity and Signaling Pathways

The bioisosteric replacement of indole with indazole has proven fruitful in the development of potent kinase inhibitors for cancer therapy. Derivatives of 5-chloro-indole have demonstrated significant activity against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and BRAF.[11]

Case Study: Inhibition of the EGFR/BRAF Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Mutations in EGFR and downstream effectors like BRAF are common drivers of various cancers. Small molecule inhibitors that target the ATP-binding site of these kinases are a major class of anticancer drugs.

Recent studies have shown that 5-chloro-indole-2-carboxamide derivatives are potent inhibitors of both wild-type and mutant forms of EGFR (e.g., T790M).[11] For instance, certain derivatives exhibit IC50 values in the nanomolar range against the EGFRT790M mutant, a common mechanism of resistance to first-generation EGFR inhibitors.[11]

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Recombinant target kinase (e.g., EGFR, BRAF)

-

Substrate peptide

-

Test compounds (this compound derivatives and indole analogues)

-

ATP

-

Kinase assay buffer

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add the test compound solution or vehicle control.

-

Add the kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 values using appropriate software.[14]

5-HT3 Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the 5-HT3 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line expressing the human 5-HT3 receptor (e.g., HEK293 cells)

-

Radioligand (e.g., [3H]-Granisetron)

-

Test compounds

-

Non-specific binding control (e.g., high concentration of unlabeled granisetron)

-

Assay buffer

-

Wash buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, set up triplicate wells for total binding (buffer only), non-specific binding (control), and competitive binding (test compounds).

-

Add the radioligand to all wells.

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Calculate the specific binding and plot the percentage of specific binding against the test compound concentration to determine the IC50 and subsequently the Ki value.[15]

Conclusion

This compound represents a valuable and versatile bioisosteric replacement for 5-chloro-1H-indole-3-carboxylic acid in drug discovery. The introduction of a second nitrogen atom in the five-membered ring offers opportunities for novel molecular interactions and can favorably modulate the physicochemical and pharmacokinetic properties of the resulting compounds. The data and protocols presented in this guide underscore the potential of this scaffold, particularly in the development of targeted therapies such as kinase inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the advantages of this bioisosteric substitution in various therapeutic contexts. By leveraging the synthetic and evaluative methodologies outlined herein, researchers are well-equipped to explore the rich chemical space of indazole derivatives and unlock their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 5-Chloroindole | 17422-32-1 [chemicalbook.com]

- 10. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]

- 11. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Preparation of 5-chloro-1H-indazole-3-carboxylic Acid Esters: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-chloro-1H-indazole-3-carboxylic acid esters, which are valuable intermediates in pharmaceutical and agrochemical research.[1] The protocols outlined below are based on established synthetic routes, offering guidance on reagent selection, reaction conditions, and product isolation.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1] The synthesis of their ester derivatives is a crucial step in the development of various therapeutic agents. This guide details two primary synthetic strategies: the direct esterification of this compound and the Jacobson indazole synthesis for the direct formation of the ester.

Synthetic Pathways

There are several established methods for the synthesis of this compound, the key precursor for its esters. These include the Jacobson indazole synthesis, which can directly yield the ester, and various methods starting from precursors like 5-chloro-N-acetylphenylhydrazine or 5-chloro-2-nitrobenzene acetic acid.[2] Once the carboxylic acid is obtained, a straightforward esterification can be performed.

Diagram: Synthetic Routes to this compound Esters

Caption: Synthetic pathways to this compound esters.

Experimental Protocols

Protocol 1: Direct Esterification of this compound

This protocol describes the synthesis of methyl 5-chloro-1H-indazole-3-carboxylate via acid-catalyzed esterification. This method is generally applicable for the preparation of other alkyl esters by substituting the corresponding alcohol.

Materials:

-

This compound

-

Methanol (or other alcohol)

-

Concentrated sulfuric acid (or other acid catalyst like methanesulfonic acid)[3][4]

-

Water

-

Sodium bicarbonate solution (saturated)

-

Methylene chloride (for extraction)

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in an excess of methanol (e.g., 15 mL per gram of acid).[3]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL per gram of acid) to the solution.[3]

-

Heat the reaction mixture to reflux and maintain for 3-5 hours.[3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.[3]

-

Pour the mixture into cold water.[3] A precipitate of the crude ester should form.

-

Collect the solid by filtration and wash with water to remove excess acid.[3]

-

For further purification, the crude product can be dissolved in a suitable organic solvent like methylene chloride, washed with saturated sodium bicarbonate solution, then with brine, and dried over anhydrous magnesium sulfate.[4]

-

Remove the solvent under reduced pressure to yield the purified ester.

Protocol 2: Jacobson Indazole Synthesis for Direct Ester Preparation

This method allows for the direct synthesis of this compound esters from 5-chloro-2-nitrobenzene acetic acid.[2]

Materials:

-

5-chloro-2-nitrobenzene acetic acid

-

Methanol (or other alcohol) and a suitable esterification agent

-

Palladium on carbon (Pd-C) catalyst

-

Acetic anhydride

-

Toluene

-

tert-Butyl nitrite

-

Alkali solution for hydrolysis (if the acid is the desired final product)

Procedure:

-

Esterification: Convert 5-chloro-2-nitrobenzene acetic acid to its corresponding methyl ester.

-

Reduction: In a suitable solvent like toluene and acetic anhydride, reduce the nitro group of the methyl 5-chloro-2-nitrophenylacetate to an amino group using hydrogen gas and a Pd-C catalyst at normal temperature and pressure. This forms the o-acetamidophenylacetate derivative.[2]

-

Cyclization: In a solvent such as toluene or acetic acid, react the intermediate with tert-butyl nitrite. This will induce ring closure to form the methyl 5-chloro-1H-indazole-3-carboxylate.[2]

-

Work-up and Purification: After the reaction is complete, the product can be isolated and purified using standard techniques such as extraction and chromatography.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound esters and related compounds.

| Starting Material | Product | Reagents and Conditions | Yield | Reference |

| This compound | Methyl 5-chloro-1H-indazole-3-carboxylate | Methanol, concentrated H₂SO₄, reflux for 3 hours | 75% | [3] |

| 1H-indazole-3-carboxylic acid | Methyl 1H-indazole-3-carboxylate | Methanol, methanesulfonic acid, reflux for 5 hours | 60% | [4] |

| 5-chloro-N-acetylphenylhydrazine | This compound | Chloral hydrate, hydroxylamine hydrochloride, then H₂SO₄ | 79% (for the first step) | [2] |

| 5-bromo-1H-indazole-3-carboxylic acid | 1-butyl-5-bromo-1H-indazole-3-carboxylic acid | NaH, 1-bromobutane, DMF, rt, 21h | 90% | [5] |

| This compound | 1-butyl-5-chloro-1H-indazole-3-carboxylic acid | NaH, 1-bromobutane, DMF, rt, 21h | 84% | [5] |

Visualized Workflow

Diagram: Esterification Protocol Workflow

Caption: Workflow for the direct esterification protocol.

References

Application Notes & Protocols: Synthesis of 5-chloro-1H-indazole-3-carboxamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indazole nucleus is a significant scaffold in medicinal chemistry, recognized as a bioisostere of indole.[1] Derivatives of indazole exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3] Specifically, 5-chloro-1H-indazole-3-carboxamides are key intermediates and final compounds in the development of therapeutic agents, particularly as kinase inhibitors for cancer therapy.[4][5]

This document provides detailed protocols for a general two-step synthesis of 5-chloro-1H-indazole-3-carboxamide derivatives. The process involves the initial synthesis of the key intermediate, 5-chloro-1H-indazole-3-carboxylic acid, followed by a robust amide coupling reaction with a variety of primary or secondary amines.

Overall Synthesis Pathway

The synthesis is typically achieved in two main stages as illustrated below. First, a suitable substituted phenylacetic acid is converted to the this compound intermediate. Second, this intermediate undergoes an amide coupling reaction with a selected amine to yield the target carboxamide derivative.

References

- 1. Page loading... [guidechem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging 5-chloro-1H-indazole-3-carboxylic acid for the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-1H-indazole-3-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid indazole scaffold serves as a valuable pharmacophore for the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. The unique structural features of this compound, including the presence of a chlorine atom for potential additional interactions within the kinase active site and a carboxylic acid handle for straightforward chemical modification, make it an attractive starting point for the synthesis of targeted therapeutic agents.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as exemplary targets. Detailed protocols for the synthesis of derivative compounds and their subsequent biological evaluation are also presented.

Data Presentation: Inhibitory Activities of Indazole-Based Kinase Inhibitors

The indazole scaffold is at the core of numerous potent kinase inhibitors. While the following examples may not be directly synthesized from this compound in a single step, they illustrate the therapeutic potential of this compound class. The primary route of synthesis from this compound involves the formation of amide derivatives.

Table 1: Anti-proliferative Activity of a Representative Indazole-Based PLK4 Inhibitor (Compound C05)

| Cell Line | Cancer Type | IC50 (μM) |

| IMR-32 | Neuroblastoma | 0.948[1] |

| MCF-7 | Breast Cancer | 0.979[1] |

| H460 | Non-small cell lung cancer | 1.679[1] |

Table 2: Enzymatic Inhibitory Activity of Representative Indazole-Based Kinase Inhibitors

| Compound Class | Target Kinase | Representative IC50 (nM) |

| Indazole-based | PLK4 (Compound C05) | < 0.1[1] |

| Indazole-based | VEGFR-2 (Compound 30) | 1.24[2] |

| 5-ethylsulfonyl-indazole-3-carboxamides | VEGFR-2 (Compound 8h) | 23 (against HCT-116 cells)[3][4] |

| 5-ethylsulfonyl-indazole-3-carboxamides | EGFR (Compound 8h) | 25 (against MCF-7 cells)[3][4] |

Experimental Protocols

Protocol 1: General Synthesis of 5-chloro-1H-indazole-3-carboxamide Derivatives

This protocol outlines a general method for the synthesis of a library of 5-chloro-1H-indazole-3-carboxamide derivatives via amide bond formation.

Materials:

-

This compound

-

Substituted amine of interest

-

N,N-Dimethylformamide (DMF), anhydrous

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Diethyl ether

-

Water, deionized

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired substituted amine (1.1 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add HATU (1.2 eq) to the reaction mixture in one portion.

-

Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5-chloro-1H-indazole-3-carboxamide derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to determine the in vitro potency (IC50) of newly synthesized compounds against a target kinase. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant purified target kinase (e.g., PLK4, VEGFR-2)

-

Kinase-specific substrate

-

Synthesized 5-chloro-1H-indazole-3-carboxamide inhibitor

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Kinase Reaction Setup:

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the kinase solution (prepared in kinase buffer) to each well.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP (at a concentration near the Kₘ for the specific kinase) in kinase buffer.

-

-

Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Generation:

-

Equilibrate the plate to room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations of Signaling Pathways and Experimental Workflows

PLK4 Signaling Pathway in Centriole Duplication

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation.[5][6][7] Overexpression of PLK4 can lead to centrosome amplification, a common feature in many cancers.[8] Inhibition of PLK4 can, therefore, be a therapeutic strategy to disrupt cell division in cancer cells.

Caption: PLK4 signaling pathway in centriole duplication and its inhibition.

VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[9][10] This process is critical for tumor growth and metastasis.[10] Ligand binding to VEGFR-2 activates downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

Caption: VEGFR-2 signaling pathway in angiogenesis and its inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The following diagram illustrates the logical workflow from the starting material to the biological evaluation of the synthesized kinase inhibitors.

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

References

- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. promega.com [promega.com]

- 10. ADP-Glo™ Kinase Assay Protocol [promega.jp]

Application Notes and Protocols for N-Alkylation of 5-chloro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of indazoles is a critical transformation in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. The indazole nucleus, a bioisostere of indole, is a privileged scaffold found in numerous therapeutic agents. However, the regioselective alkylation of the indazole ring presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms, N1 and N2, which can lead to the formation of isomeric mixtures.[1][2] The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.[1] This document provides detailed protocols for the selective N-alkylation of 5-chloro-1H-indazole-3-carboxylic acid, a key intermediate in the development of various pharmaceuticals.

The control of regioselectivity is paramount to avoid the costly and labor-intensive separation of N1 and N2 isomers.[1] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[3][4] Conditions that favor thermodynamic control often lead to the N1-alkylated product, while kinetically controlled reactions may favor the N2 position.

Factors Influencing Regioselectivity

Several factors govern the N1 versus N2 selectivity in the alkylation of indazoles:

-

Base and Solvent System: The combination of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic, non-polar solvent such as tetrahydrofuran (THF) has been shown to be highly selective for N1-alkylation.[3][4][5] This is often attributed to the formation of a sodium salt that favors alkylation at the N1 position. In contrast, the use of weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) frequently results in a mixture of N1 and N2 isomers.[1][6]

-

Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring can influence the regioselectivity. For indazoles with a carboxylic acid or related group at the C3 position, N1-alkylation is often favored.[3][4][5] Conversely, electron-withdrawing groups at the C7 position have been reported to direct alkylation to the N2 position.[3][4][5]

-

Nature of the Alkylating Agent: While a variety of alkylating agents can be used, including alkyl halides and tosylates, the reactivity and steric bulk of the electrophile can also play a role in the N1/N2 ratio.[5][7]

Experimental Protocols

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This protocol is designed to favor the formation of the N1-alkylated product of this compound.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide) or alkyl tosylate

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

-

Add anhydrous THF to dissolve the starting material.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-